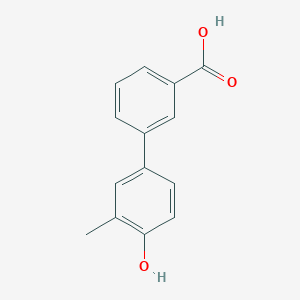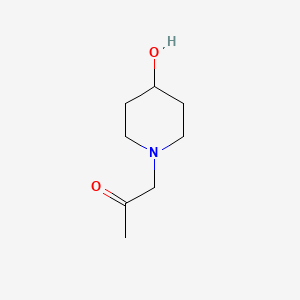
4-(3-Carboxyphényl)-2-méthylphénol
Vue d'ensemble
Description
4-(3-Carboxyphenyl)-2-methylphenol is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Carboxyphenyl)-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Carboxyphenyl)-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
Le composé a été étudié pour ses activités antioxydantes in vitro . Les composés synthétisés ont été analysés à l'aide de trois méthodes différentes, notamment le pouvoir réducteur, le piégeage des radicaux libres et l'activité chélatrice des métaux . Cela suggère que le composé pourrait être utilisé dans le développement de nouveaux agents antioxydants.
Potentiel anticancéreux
Le composé a montré des résultats prometteurs dans le domaine de la recherche sur le cancer. Une étude a étudié le médicament anticancéreux 1,3,5-Tris(4-carboxyphényl)benzène (H3BTB) contre les lignées cellulaires cancéreuses du sein et du col de l'utérus . La liaison de H3BTB à l'ADN s'est avérée significative, ce qui défait l'hélice d'ADN . Cela suggère que le composé pourrait être utilisé dans le développement de nouveaux agents anticancéreux.
Liaison à l'ADN
Le composé s'est avéré se lier à l'ADN par liaison à la gouttière . Cette propriété pourrait être utilisée dans le développement de nouveaux médicaments qui interagissent avec l'ADN.
Activités biologiques
Les dérivés du composé sont censés posséder un large éventail d'activités biologiques telles que des propriétés antifongiques, antimicrobiennes, hypoglycémiantes, antihypertensives, analgésiques, antiparasitaires, hypocholestérolémiantes, antivirales, anti-inflammatoires, antitumorales et anti-VIH . Cela suggère que le composé pourrait être utilisé dans le développement d'une large gamme d'agents thérapeutiques.
Réactions chimiques
Le composé a été utilisé dans la synthèse de 3-alkyl(aryl)-4-(3/4-carboxyphényl)-4,5-dihydro-1H-1,2,4-triazol-5-ones . Cela suggère que le composé pourrait être utilisé dans diverses réactions chimiques.
Titrages potentiométriques
Les composés ont été titrés potentiométriquement avec de l'hydroxyde de tétrabutylammonium dans quatre solvants non aqueux . Les valeurs du potentiel de demi-neutralisation et les valeurs pK correspondantes ont été déterminées pour tous les cas . Cela suggère que le composé pourrait être utilisé dans les titrages potentiométriques.
Mécanisme D'action
Target of Action
Similar compounds such as quinazolinone derivatives have been shown to interact with various targets including efflux pumps, enzymes (dna gyrases, homoserine transacetylase, various classes of sortases, aromatase, lipoteichoic synthase, polyketide synthase, pantothenate synthetase, acetyl-coa carboxylase, sensory histidine kinase, kinase, cyclooxygenase, etc), penicillin-binding proteins, quorum sensing systems, and adhesins .
Mode of Action
It can be inferred from related compounds that it may bind to protein molecules responsible for the pathogenicity of a microorganism . This binding could result in changes to the function of these proteins, thereby affecting the organism’s ability to survive or cause disease.
Biochemical Pathways
Related compounds have been shown to affect various biochemical processes, including the shikimate/arogenate pathway, which is involved in the biosynthesis of aromatic amino acids .
Pharmacokinetics
One study suggests that similar compounds exhibit a rate of clearance and systemic exposure comparable to known antibiotics .
Result of Action
Related compounds have been shown to exhibit antimicrobial activity against various gram-positive and gram-negative bacteria .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .
Propriétés
IUPAC Name |
3-(4-hydroxy-3-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-7-11(5-6-13(9)15)10-3-2-4-12(8-10)14(16)17/h2-8,15H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHRITZSPQMTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683812 | |
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-44-6 | |
| Record name | 4'-Hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)






![2-chloro-N-({3-[(propan-2-yloxy)methyl]phenyl}methyl)acetamide](/img/structure/B1463716.png)





